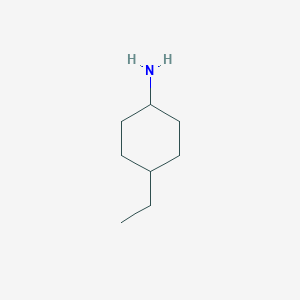

4-Ethylcyclohexanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQCKANHUYSABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946572 | |

| Record name | 4-Ethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23775-39-5, 42195-97-1 | |

| Record name | 4-Ethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data of 4-Ethylcyclohexanamine: An In-Depth Technical Guide

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 4-ethylcyclohexanamine, a key intermediate in pharmaceutical and chemical synthesis. Leveraging foundational spectroscopic principles and comparative data from analogous structures, this document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Introduction: The Structural Elucidation of this compound

This compound is a cyclic aliphatic amine with the molecular formula C₈H₁₇N. Its structure consists of a cyclohexane ring substituted with an ethyl group and an amino group. The compound can exist as two geometric isomers: cis and trans, depending on the relative orientation of the ethyl and amino groups with respect to the plane of the cyclohexane ring. The conformational analysis of these isomers, which predominantly exist in a chair conformation, is crucial for understanding their reactivity and biological activity. Spectroscopic techniques are indispensable for the unambiguous determination of the structure and stereochemistry of this compound. This guide will delve into the theoretical and practical aspects of its spectroscopic characterization.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show distinct signals for the protons of the ethyl group, the cyclohexane ring, and the amine group. The chemical shifts and coupling constants of the cyclohexane ring protons are particularly sensitive to the cis or trans stereochemistry.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| -CH₃ (ethyl) | ~0.9 | Triplet (t) | 3H | Coupled to the -CH₂- protons of the ethyl group. |

| -CH₂- (ethyl) | ~1.3 | Quartet (q) | 2H | Coupled to the -CH₃ protons of the ethyl group. |

| Cyclohexane Ring Protons | 1.0 - 2.0 | Multiplet (m) | 9H | Complex region due to overlapping signals of axial and equatorial protons. The chemical shifts will differ between the cis and trans isomers. |

| -CH-NH₂ | ~2.5 - 3.0 | Multiplet (m) | 1H | The proton on the carbon bearing the amino group. Its chemical shift is influenced by the electronegativity of the nitrogen atom. In the trans isomer, this proton is expected to be axial and show a larger trans-diaxial coupling. |

| -NH₂ | 1.0 - 2.0 | Broad Singlet (br s) | 2H | The chemical shift is variable and depends on concentration and solvent. The signal may exchange with D₂O. |

Expertise & Experience: The distinction between the cis and trans isomers can be made by analyzing the coupling constants of the proton at the C1 position (-CH-NH₂). In the more stable chair conformation of the trans isomer, both the ethyl and amino groups are equatorial. The proton at C1 would be axial and would exhibit large trans-diaxial couplings with the adjacent axial protons on C2 and C6. In the cis isomer, one substituent is axial and the other is equatorial. This leads to smaller coupling constants for the C1 proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| -CH₃ (ethyl) | ~12 | The terminal methyl group of the ethyl substituent. |

| -CH₂- (ethyl) | ~29 | The methylene carbon of the ethyl group. |

| C4 | ~38 | The carbon of the cyclohexane ring attached to the ethyl group. |

| C3, C5 | ~30-35 | The carbons adjacent to the C4 carbon. |

| C2, C6 | ~30-35 | The carbons adjacent to the C1 carbon. |

| C1 | ~50 | The carbon attached to the amino group, deshielded by the nitrogen atom. |

Trustworthiness: The predicted chemical shifts are based on the analysis of similar structures. For instance, in cyclohexylamine, the carbon bearing the amino group (C1) appears around 50.2 ppm, and the other ring carbons appear at 33.7, 25.4, and 24.6 ppm[1]. The presence of the ethyl group at the C4 position will slightly alter the chemical shifts of the ring carbons due to its inductive effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, the key functional groups are the primary amine (-NH₂) and the aliphatic C-H bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| 3300 - 3500 | N-H Stretch | Medium | A primary amine will show two bands in this region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. |

| 2850 - 2960 | C-H Stretch | Strong | Aliphatic C-H stretching vibrations of the cyclohexane ring and the ethyl group. |

| 1590 - 1650 | N-H Bend | Medium | Scissoring vibration of the primary amine. |

| 1000 - 1250 | C-N Stretch | Medium | Stretching vibration of the carbon-nitrogen bond. |

Authoritative Grounding: The characteristic N-H stretching vibrations for primary amines are well-established in IR spectroscopy[1]. The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is a definitive indicator of a primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would lead to the formation of a molecular ion and several characteristic fragment ions.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₈H₁₇N), which is 127.23 g/mol . Due to the nitrogen rule, the nominal molecular weight is an odd number, which is consistent with the presence of one nitrogen atom[2].

-

Base Peak: The base peak is often the result of α-cleavage, which is a common fragmentation pathway for amines. This involves the cleavage of the C-C bond adjacent to the nitrogen atom. For cyclic amines, this can lead to the formation of a stable iminium ion.

-

Major Fragment Ions:

-

m/z 98: Loss of the ethyl group (•CH₂CH₃, 29 Da) from the molecular ion.

-

m/z 84: Loss of the amino group and a hydrogen atom.

-

m/z 56: This is a common fragment for cyclohexylamines and likely arises from the cleavage of the cyclohexane ring.

-

m/z 30: A characteristic fragment for primary amines, corresponding to [CH₂=NH₂]⁺.

-

Proposed Fragmentation Pathway:

Caption: Proposed mass fragmentation pathway for this compound.

Summary of Spectroscopic Data

| Technique | Key Features and Predicted Values |

| ¹H NMR | -CH₃ (~0.9 ppm, t), -CH₂- (~1.3 ppm, q), Ring H (1.0-2.0 ppm, m), -CH-NH₂ (~2.5-3.0 ppm, m), -NH₂ (1.0-2.0 ppm, br s) |

| ¹³C NMR | -CH₃ (~12 ppm), -CH₂- (~29 ppm), Ring Carbons (30-38 ppm), C-NH₂ (~50 ppm) |

| IR | N-H stretch (3300-3500 cm⁻¹, 2 bands), C-H stretch (2850-2960 cm⁻¹), N-H bend (1590-1650 cm⁻¹), C-N stretch (1000-1250 cm⁻¹) |

| MS | M⁺ at m/z 127, Major fragments at m/z 98, 84, 56, 30 |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, which will be automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 20-200) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Experimental Workflow Diagram:

Caption: General experimental workflow for spectroscopic analysis.

References

-

PubChem. 4-Ethylcyclohexan-1-amine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

-

SpectraBase. Cyclohexanamine, 4-(1,1-dimethylethyl)-N-[4-(1,1-dimethylethyl)cyclohexyl]-, [cis(cis)]- - Optional[13C NMR]. [Link]

-

ResearchGate. Chemical shifts of carbon atoms in the 13 C NMR spectra for... [Link]

-

O'Brien, P., et al. cis- and trans-Stereoselective Epoxidation of N-Protected 2-Cyclohexen-1-yl Amines. [Link]

-

PubChem. 1-Ethylcyclohexaneamine. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Biological Magnetic Resonance Bank. Cyclohexylamine at BMRB. [Link]

Sources

cis- and trans- isomers of 4-ethylcyclohexanamine

An In-Depth Technical Guide to the Cis- and Trans- Isomers of 4-Ethylcyclohexanamine

Abstract

Substituted cyclohexanes are foundational scaffolds in medicinal chemistry and materials science. The spatial arrangement of substituents on the cyclohexane ring gives rise to stereoisomers, primarily cis and trans diastereomers, which often exhibit distinct physical, chemical, and biological properties. This technical guide provides an in-depth analysis of the stereochemistry, conformational preferences, synthesis, separation, and spectroscopic characterization of the . We will explore the critical role of conformational analysis in predicting isomer stability and interpreting spectroscopic data, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The principles discussed herein are paramount for the rational design, synthesis, and characterization of stereochemically pure molecules.

Introduction: The Significance of Stereoisomerism in Cyclohexane Systems

This compound is a disubstituted cyclohexane derivative featuring an ethyl group and an amino group at positions 1 and 4 of the ring.[1] The relative orientation of these two functional groups—either on the same side (cis) or opposite sides (trans) of the ring—defines its diastereomeric form. In drug development, the precise control of stereochemistry is not merely an academic exercise; it is a regulatory and functional necessity.[2] Different stereoisomers of a chiral drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[2] For instance, trans-4-substituted cyclohexane-1-amines are identified as key structural elements in important antipsychotic drugs like cariprazine, highlighting the therapeutic relevance of specific isomer synthesis.[3]

This guide delves into the core principles that govern the behavior of these isomers, providing the technical foundation required to manipulate and characterize them effectively.

Conformational Analysis: Predicting Isomer Stability

The three-dimensional structure of cyclohexane is not a planar hexagon. To minimize angle and torsional strain, it adopts a puckered "chair" conformation, which is the most stable arrangement.[4] In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six are axial , pointing perpendicular to the ring's plane, and six are equatorial , pointing outwards from the ring's equator.[5] The cyclohexane ring is conformationally mobile and can undergo a "ring flip," which rapidly interconverts axial and equatorial positions.[5]

For a substituted cyclohexane, the chair conformation that places the bulky substituent in the more spacious equatorial position is generally more stable.[4] This preference is driven by the avoidance of 1,3-diaxial interactions —destabilizing steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.[4] The energetic cost of placing a substituent in an axial position is quantified by its "A-value."

The Trans Isomer: A Conformationally Locked System

In trans-4-ethylcyclohexanamine, the ethyl and amino groups are on opposite sides of the ring. This arrangement allows for a highly stable chair conformation where both substituents occupy equatorial positions . A ring flip would force both groups into unfavorable axial positions, introducing significant steric strain. Consequently, the diequatorial conformer is overwhelmingly favored at equilibrium, making the trans isomer a relatively rigid or "conformationally locked" system.[6]

The Cis Isomer: A Dynamic Equilibrium

For the cis isomer, the substituents are on the same side of the ring. This geometry dictates that in any chair conformation, one group must be axial while the other is equatorial . A ring flip interconverts these positions, leading to two distinct chair conformers that are in dynamic equilibrium.[4]

The relative stability of these two conformers depends on the A-values of the ethyl and amino groups. The ethyl group is sterically bulkier than the amino group, meaning it has a larger A-value and a stronger preference for the equatorial position. Therefore, the conformer with the equatorial ethyl group and axial amino group will be lower in energy and more populated at equilibrium.[7]

Synthesis and Isomer Separation Protocol

A common route to a mixture of this compound isomers is the reductive amination of 4-ethylcyclohexanone. This reaction typically yields a mixture of the cis and trans products, necessitating a robust separation protocol to isolate the desired isomer.[8]

Protocol: Isomer Separation by Preparative HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for separating diastereomers.[9] The different three-dimensional shapes of the cis and trans isomers lead to differential interactions with the stationary phase, enabling their separation.[2]

Objective: To separate a mixture of cis- and trans-4-ethylcyclohexanamine into its pure components.

Materials:

-

Crude mixture of this compound isomers.

-

Preparative HPLC system with a suitable column (e.g., C18 or a specialized phase for amine separation).[2]

-

Mobile phase solvents (e.g., acetonitrile, water, with additives like trifluoroacetic acid or a buffer to control pH).

-

Rotary evaporator.

Methodology:

-

Method Development: Begin on an analytical scale to determine the optimal mobile phase composition and gradient that provides the best resolution between the two isomer peaks. A common starting point for amine separation is a reversed-phase C18 column with a mobile phase of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) to ensure the amine is protonated.

-

Sample Preparation: Dissolve a known quantity of the crude isomer mixture in the initial mobile phase solvent to an appropriate concentration. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Preparative Run: Scale up the injection volume for the preparative HPLC system. Run the optimized gradient method.

-

Fraction Collection: Monitor the column eluent with a UV detector (if the molecule has a chromophore, or derivatize a small sample) or an evaporative light scattering detector (ELSD). Collect the fractions corresponding to the distinct peaks of the cis and trans isomers.

-

Solvent Removal: Combine the fractions for each pure isomer and remove the mobile phase solvents using a rotary evaporator under reduced pressure.

-

Purity Confirmation: Analyze the isolated fractions by analytical HPLC and NMR spectroscopy to confirm their purity and verify their stereochemical identity.

Spectroscopic Differentiation: The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between cis and trans isomers of substituted cyclohexanes.[10] The key lies in analyzing the chemical shift and, more importantly, the spin-spin coupling constants of the proton attached to the carbon bearing the amino group (C1-H).[11]

¹H NMR Analysis

The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[12]

-

Axial-Axial (a-a) coupling: Dihedral angle is ~180°, resulting in a large coupling constant (typically 8-13 Hz).

-

Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) coupling: Dihedral angles are ~60°, resulting in small coupling constants (typically 2-5 Hz).

Trans Isomer Signature:

-

As established, the trans isomer exists almost exclusively in the diequatorial conformation.

-

This places the C1 proton in an axial position.

-

This axial C1-H is adjacent to two other axial protons (on C2 and C6).

-

Therefore, the ¹H NMR signal for the C1-H of the trans isomer will appear as a multiplet with at least two large axial-axial couplings, often described as a "triplet of triplets" or a broad multiplet with a large width at half-height.[6]

Cis Isomer Signature:

-

The cis isomer is a rapidly flipping equilibrium of two conformers.

-

In one conformer, the amino group is equatorial and the C1-H is axial . In the other, the amino group is axial and the C1-H is equatorial .

-

Because the ring flip is fast on the NMR timescale at room temperature, the observed spectrum is a population-weighted average of the two conformers.

-

The resulting signal for the C1-H will have averaged coupling constants that are smaller than a pure axial-axial coupling. This leads to a narrower, less resolved multiplet compared to the trans isomer.[13]

Data Presentation: Expected ¹H NMR Parameters

| Isomer | C1-H Position(s) | Expected C1-H Signal Appearance | Key Coupling Constants (³J) |

| Trans | Predominantly Axial | Broad multiplet | Large axial-axial couplings (~10-12 Hz) |

| Cis | Axial/Equatorial Average | Narrower, less resolved multiplet | Averaged, smaller couplings (~4-8 Hz) |

Applications in Drug Discovery and Chemical Synthesis

The ability to synthesize, separate, and characterize specific isomers of this compound and related structures is vital for the pharmaceutical industry.[14]

-

Structure-Activity Relationships (SAR): Isolating pure isomers allows researchers to determine which spatial arrangement of functional groups is responsible for the desired biological activity. This is a cornerstone of SAR studies, guiding the design of more potent and selective drug candidates.[15]

-

Pharmacokinetics and Toxicology: The 3D shape of a molecule influences how it binds to metabolic enzymes and transport proteins. Different isomers can have different rates of absorption, distribution, metabolism, and excretion (ADME), as well as different toxicological profiles.

-

Synthetic Building Blocks: Stereochemically pure cyclohexylamines serve as valuable chiral building blocks for the synthesis of complex molecules, ensuring that the final product has the correct and intended three-dimensional structure.[3]

Conclusion

The cis and trans isomers of this compound, while chemically similar, are distinct entities with unique three-dimensional structures and conformational behaviors. The trans isomer is a relatively rigid diequatorial system, whereas the cis isomer exists as a dynamic equilibrium between two chair conformers. These fundamental conformational differences provide a robust basis for their experimental separation via chromatography and their unambiguous differentiation using ¹H NMR spectroscopy, where the coupling constants of the C1 proton serve as a definitive diagnostic tool. For professionals in drug discovery and chemical development, a thorough understanding and mastery of these principles are indispensable for the successful design and synthesis of next-generation therapeutics.

References

-

ResearchGate. (n.d.). Conformation of the compound cis-4. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylcyclohexan-1-amine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

-

Valikh, S., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethyl-N-methylcyclohexanamine. Retrieved from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

-

Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

-

YouTube. (2020). Predicting Most stable chair conformation of cis-4-Ethylcyclohexanol. Retrieved from [Link]

-

University Course Material. (n.d.). Conformational Analysis. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-4-(2-methylidenebutoxy)cyclohexan-1-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.

- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.

-

ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

-

ResearchGate. (2016). How to separate E and Z isomers?. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

-

PubMed. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Retrieved from [Link]

-

YouTube. (2017). Conformational Analysis of Substituted Cyclohexanes. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020). NMR Spectroscopy. Retrieved from [Link]

-

Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Retrieved from [Link]

- Google Patents. (n.d.). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.

-

ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in.... Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Retrieved from [Link]

-

St. Paul's C. M. College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

-

NIH. (n.d.). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparative separation of four isomers of synthetic anisodamine by HPLC and diastereomer crystallization. Retrieved from [Link]

-

NIH. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]

-

MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

-

NIH. (n.d.). Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes. Retrieved from [Link]

-

Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Retrieved from [Link]

Sources

- 1. CAS 42195-97-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids [mdpi.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 4-Ethylcyclohexanamine

This guide provides a comprehensive technical overview of the thermodynamic properties of 4-ethylcyclohexanamine, tailored for researchers, scientists, and professionals in drug development. We will delve into the core thermodynamic parameters, methodologies for their determination, and the significance of these properties in practical applications.

Introduction: The Significance of this compound in Research and Development

This compound, a substituted cyclohexylamine derivative, represents a class of compounds with significant potential in various chemical and pharmaceutical applications. Its structural motif is found in numerous biologically active molecules, making it a valuable building block in medicinal chemistry. Understanding the thermodynamic properties of this amine is paramount for optimizing reaction conditions, predicting its behavior in different environments, and ensuring safe handling and storage. In the context of drug development, thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy govern molecular interactions, solubility, and bioavailability, all of which are critical for the design and efficacy of new therapeutic agents. For instance, certain cyclohexane amine compounds have been investigated for their potential in anti-schizophrenia drugs.[1]

Physicochemical and Structural Characteristics

This compound (C8H17N) is a primary amine with a molecular weight of 127.23 g/mol .[2] Its structure consists of a cyclohexane ring substituted with an ethyl group and an amino group. The presence of the flexible cyclohexane ring and the basic amino group dictates its physical and chemical behavior.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 127.23 g/mol | PubChem[2] |

| Molecular Formula | C8H17N | PubChem[2] |

| Boiling Point | 75 °C | ChemicalBook[3] |

| Density | 0.86 g/cm³ | ChemicalBook[3] |

| pKa | 10.58 ± 0.70 (Predicted) | ChemicalBook[3] |

Core Thermodynamic Properties: A Theoretical and Practical Overview

The thermodynamic properties of a compound provide a quantitative understanding of its energy landscape and behavior under various conditions. For this compound, these properties are crucial for predicting its reactivity, stability, and phase behavior.

Enthalpy (ΔH)

Entropy (S)

Entropy is a measure of the disorder or randomness of a system.[5][6][7] The standard molar entropy (S°) can be determined experimentally through calorimetry or calculated using statistical mechanics. Factors that influence the entropy of this compound include its molecular complexity, conformational flexibility of the cyclohexane ring, and the freedom of movement of the ethyl and amino groups.[5]

Gibbs Free Energy (G)

Gibbs free energy combines enthalpy and entropy to predict the spontaneity of a process at constant temperature and pressure.[8][9] The standard Gibbs free energy of formation (ΔfG°) is calculated using the equation:

ΔG° = ΔH° - TΔS° [9]

A negative ΔG° indicates a spontaneous process.[8] For N-ethylcyclohexylamine, a related compound, the calculated standard Gibbs free energy of formation is 130.32 kJ/mol.[4] The Gibbs free energy difference between alternative chair conformations of substituted cyclohexanamines can also be calculated to determine their relative stabilities.[10]

Experimental Determination of Thermodynamic Properties

The following section outlines the key experimental techniques used to determine the thermodynamic properties of amines like this compound.

Calorimetry

Calorimetry is the primary experimental method for measuring heat changes associated with chemical and physical processes.

Experimental Protocol: Adiabatic Calorimetry for Heat Capacity Measurement

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a calorimeter vessel.

-

System Isolation: The vessel is placed within an adiabatic shield, which is maintained at the same temperature as the vessel to prevent heat exchange with the surroundings.

-

Heating: A known amount of electrical energy is supplied to the sample, causing a small increase in temperature.

-

Temperature Measurement: The temperature change is precisely measured using a calibrated thermometer.

-

Calculation: The heat capacity (Cp) is calculated using the formula: Cp = (Energy supplied) / (Temperature change × moles of sample)

-

Data Collection: This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.[11]

Caption: Workflow for determining heat capacity using adiabatic calorimetry.

Potentiometric Titration

This method is commonly used to determine the dissociation constant (pKa) of amines, which is related to their thermodynamic properties.[12]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in water. Also, prepare a standardized solution of a strong acid (e.g., HCl).

-

Titration Setup: Place the amine solution in a thermostated vessel and immerse a calibrated pH electrode and the tip of a burette containing the acid solution.

-

Titration: Add the acid titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Thermodynamic Calculation: Repeat the titration at different temperatures to determine the enthalpy and entropy of dissociation using the van't Hoff equation.[12][13]

Caption: Experimental workflow for pKa determination and thermodynamic analysis.

Computational Approaches to Thermodynamic Properties

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules like this compound.[14]

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[15] It can be employed to calculate optimized molecular geometries, vibrational frequencies, and electronic energies, which are then used to derive thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

Safety and Handling

This compound is classified as a hazardous substance. It is a flammable liquid and vapor, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[2]

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Statement |

| H226 | Flammable liquid and vapor |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H314 | Causes severe skin burns and eye damage |

Source: PubChem[2]

Safe Handling Procedures:

-

Handle in a well-ventilated area or under a chemical fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]

-

Keep away from heat, sparks, and open flames.[18]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

-

Ground/bond container and receiving equipment to prevent static discharge.[18]

Conclusion

A thorough understanding of the thermodynamic properties of this compound is essential for its effective and safe use in research and industrial applications, particularly in the realm of drug discovery. While experimental data for this specific compound is limited, established methodologies such as calorimetry and potentiometric titration, complemented by computational approaches like DFT, provide a robust framework for determining its thermodynamic profile. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers working with this and related compounds.

References

-

Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Journal of Chemical & Engineering Data, 54(4), 1318–1328. [Link]

-

Aronu, U. E., Hartono, A., & Svendsen, H. F. (2011). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Journal of Chemical & Engineering Data, 56(5), 2327–2333. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 420819, 4-Ethylcyclohexan-1-amine. Retrieved from [Link]

-

Perdomo, F. A., Adjiman, C. S., & Galindo, A. (2016). Description of the thermodynamic properties and fluid-phase behavior of aqueous solutions of linear, branched, and cyclic amines. AIChE Journal, 62(3), 852-871. [Link]

-

ResearchGate. (n.d.). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K | Request PDF. Retrieved from [Link]

-

Ge, X., Wexler, A. S., & Clegg, S. L. (2011). Atmospheric amines – Part II. Thermodynamic properties and gas/particle partitioning. Atmospheric Environment, 45(3), 524-546. [Link]

-

Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16772581, 4-Ethyl-N-methylcyclohexanamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16772581, 4-Ethyl-N-methylcyclohexanamine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Ethylcyclohexene (CAS 3742-42-5). Retrieved from [Link]

-

Wang, Y., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 12(10), 1184. [Link]

-

Chegg. (2020). Solved: The two alternative chair conformations of cis-4-methylcyclohexanamine differ in their Gibbs free energy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization of Novel Cyclohexenone Derivatives and Computation of their Optical Response | Request PDF. Retrieved from [Link]

-

Purdue University. (n.d.). Gibbs Free Energy. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexylamine, N-ethyl- (CAS 5459-93-8). Retrieved from [Link]

-

Shagidullin, A. R., et al. (2023). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. Molecules, 28(20), 7059. [Link]

-

Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexylamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

Clark, J. (n.d.). An Introduction to Gibbs Free Energy. Chemguide. Retrieved from [Link]

-

CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7965, Cyclohexylamine. Retrieved from [Link]

-

Kumar, V., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(4), 341-353. [Link]

-

Western Washington University. (2021, March 7). Entropy in Atoms, Molecules, and Reactions (WWU CHEM 462). [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2021, February 21). Entropy in Chemical Reactions | General Chemistry II | 4.6. [Video]. YouTube. [Link]

-

Chem Explained. (2023, December 15). How Is Entropy Calculated For A Chemical Reaction?. [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104454926, N-ethyl-4-(2-methylidenebutoxy)cyclohexan-1-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Low-temperature heat capacities and thermodynamic properties of ethyl 4-dimethylaminobenzoate (C11H15NO2) | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). WO2014086098A1 - Cyclohexane amine compound and application thereof for anti-schizophrenia drugs.

-

ResearchGate. (n.d.). Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design? | Request PDF. Retrieved from [Link]

Sources

- 1. WO2014086098A1 - Cyclohexane amine compound and application thereof for anti-schizophrenia drugs - Google Patents [patents.google.com]

- 2. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ETHYL-CYCLOHEXYLAMINE CAS#: 23775-39-5 [amp.chemicalbook.com]

- 4. Cyclohexylamine, N-ethyl- (CAS 5459-93-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Gibbs Free Energy [chemed.chem.purdue.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Solved The two alternative chair conformations of | Chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academicworks.cuny.edu [academicworks.cuny.edu]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. files.dep.state.pa.us [files.dep.state.pa.us]

4-ethylcyclohexanamine CAS number and identifiers

An In-Depth Technical Guide to 4-Ethylcyclohexanamine for Advanced Research

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of this compound, tailored for researchers, chemists, and professionals in drug development. This document delves into the core chemical identifiers, synthesis and purification protocols, detailed analytical characterization, and applications of this versatile chemical intermediate.

Core Compound Identifiers and Properties

This compound is a cyclic amine that exists as a mixture of cis and trans isomers. The commercially available product is typically this mixture.[1][2][3] The amine group imparts basic properties and a characteristic odor, while the ethyl-substituted cyclohexane ring provides a non-polar, lipophilic character.[1]

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 42195-97-1 (for cis/trans mixture) | [1][2][3][4] |

| 23775-39-5 (unspecified stereochemistry) | [4][5] | |

| IUPAC Name | 4-ethylcyclohexan-1-amine | [4] |

| Synonyms | 4-Ethylcyclohexylamine, 1-Amino-4-ethylcyclohexane | [3][4] |

| Molecular Formula | C₈H₁₇N | [1][2][4] |

| Molecular Weight | 127.23 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | ~166.3 °C at 760 mmHg | [6] |

| Density | ~0.86 g/cm³ | [5] |

| pKa (Predicted) | 10.58 ± 0.70 | [5] |

| SMILES | CCC1CCC(CC1)N | [4] |

| InChIKey | IKQCKANHUYSABG-UHFFFAOYSA-N |[4] |

Synthesis and Purification

The most direct and widely utilized method for synthesizing this compound is the reductive amination of 4-ethylcyclohexanone. This common organic transformation involves the reaction of a ketone with an amine source (in this case, ammonia) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[7][8][9]

Principle of Synthesis: Reductive Amination

The reaction proceeds by the nucleophilic attack of ammonia on the carbonyl carbon of 4-ethylcyclohexanone, followed by dehydration to form a transient imine (or enamine). A reducing agent present in the reaction mixture then reduces the C=N double bond to yield the final amine product. Common reducing agents for this transformation include hydrogen gas with a metal catalyst (e.g., Raney Nickel, Pt/C) or hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃).[9][10] The choice of catalyst and conditions can influence the stereoselectivity (cis/trans ratio) of the final product.[8]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a representative procedure using catalytic hydrogenation.

-

Reactor Setup: To a high-pressure hydrogenation reactor, add 4-ethylcyclohexanone (1.0 eq), methanol as the solvent, and a slurry of Raney Nickel catalyst (5-10% by weight).

-

Ammonia Addition: Cool the reactor and introduce anhydrous ammonia (3-5 eq).

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., to 10-20 bar). Heat the mixture to 80-100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by periodic sampling and analysis via Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

-

Cooldown and Filtration: Once complete, cool the reactor to room temperature and carefully vent the excess pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol, yielding the crude this compound.

Purification Protocol

Purification is critical to remove unreacted starting material, byproducts, and residual catalyst.

-

Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash the organic solution with dilute hydrochloric acid (1M HCl). The amine will protonate and move into the aqueous layer, leaving non-basic organic impurities behind.

-

Liberation of Free Amine: Separate the aqueous layer and cool it in an ice bath. Make the solution basic (pH > 12) by the slow addition of concentrated sodium hydroxide (NaOH) solution. The free amine will separate as an oily layer.

-

Final Extraction and Drying: Extract the liberated amine back into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Final Purification: Filter off the drying agent and remove the solvent under reduced pressure. For high purity, the resulting oil can be further purified by fractional distillation under vacuum.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy is recommended.[4][11]

Caption: A multi-platform approach for analytical characterization.

Analytical Methodologies

-

GC-MS Protocol:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or ethyl acetate).

-

Inject into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

-

Use a temperature program starting at ~50 °C and ramping to ~250 °C to separate the cis and trans isomers and any impurities.

-

The mass spectrometer will provide the molecular ion peak and a characteristic fragmentation pattern for identification.

-

-

NMR Spectroscopy Protocol:

-

Dissolve the sample in a deuterated solvent, typically chloroform-d (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns will confirm the arrangement of protons and carbons in the molecule.

-

-

FT-IR Spectroscopy Protocol:

-

Acquire the spectrum using a neat sample (liquid film) on a salt plate (e.g., NaCl or KBr).

-

The IR spectrum will show characteristic absorption bands for N-H and C-N bonds of the amine and C-H bonds of the alkyl chain.

-

Expected Spectral Data

The following table summarizes the expected spectral characteristics for this compound.

Table 2: Summary of Expected Analytical Data

| Technique | Expected Observations |

|---|---|

| GC-MS | Molecular Ion (M⁺): m/z = 127. Key Fragments: Loss of the ethyl group (m/z = 98), loss of the amino group, and fragmentation of the cyclohexane ring. Two distinct peaks for cis and trans isomers. |

| ¹H NMR | ~2.5-3.0 ppm: Broad multiplet for the proton on the carbon bearing the amine group (-CH-NH₂). ~1.0-2.0 ppm: Complex multiplets for the cyclohexane ring and ethyl CH₂ protons. ~0.8-1.0 ppm: Triplet for the ethyl CH₃ group. The chemical shifts and multiplicities will differ slightly between the cis and trans isomers.[12] |

| ¹³C NMR | ~50-55 ppm: Signal for the carbon attached to the nitrogen (-CH-NH₂). ~20-40 ppm: Signals for the other carbons of the cyclohexane ring and the ethyl CH₂ group. ~10-15 ppm: Signal for the ethyl CH₃ group. |

| FT-IR | ~3300-3400 cm⁻¹: Two characteristic medium-to-weak bands for the N-H stretching of a primary amine. ~2850-2960 cm⁻¹: Strong bands for C-H stretching of the alkyl groups. ~1590-1650 cm⁻¹: N-H bending (scissoring) vibration. ~1000-1250 cm⁻¹: C-N stretching vibration.[13] |

Reactivity and Applications in Drug Development

As a primary amine, this compound is a versatile nucleophile and a base. It readily undergoes reactions typical of primary amines, such as N-alkylation, acylation, sulfonylation, and formation of imines. This reactivity makes it a valuable building block for creating more complex molecules.

The 4-alkylcyclohexylamine scaffold is of significant interest in medicinal chemistry. The cyclohexane ring acts as a rigid, three-dimensional, and lipophilic spacer that can correctly orient functional groups for interaction with biological targets. The ethyl group further enhances lipophilicity, which can be crucial for membrane permeability and pharmacokinetic properties.

A notable application of related structures is in the development of novel analgesics. Research into 4-aryl-4-aminocyclohexanone derivatives has shown that this core structure can serve as a template for potent pain-relief agents.[14] By using this compound as a starting point, medicinal chemists can synthesize libraries of compounds for screening against various biological targets, including GPCRs, ion channels, and enzymes, where the specific orientation and lipophilicity of the ethylcyclohexyl group can lead to novel structure-activity relationships.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions. It is flammable, corrosive, and harmful upon contact or ingestion.[15][16]

Table 3: GHS Hazard Information

| Hazard Class | GHS Statement |

|---|---|

| Flammability | H226: Flammable liquid and vapor. |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin.[15] H332: Harmful if inhaled.[15] |

| Corrosivity/Irritation | H314: Causes severe skin burns and eye damage.[15][17] |

| Organ Toxicity | H370: Causes damage to organs.[15] |

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child.[15] |

-

Handling: Always work in a well-ventilated chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][16] Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent electrostatic discharge.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[16] Store locked up.[16]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16][17]

-

Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[16][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16][17]

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[16][17]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

CP Lab Safety. (n.d.). 4-Ethylcyclohexylamine (cis- and trans- mixture), min 98%, 1 ml. Retrieved from [Link]

-

SciEdCo. (n.d.). 4-Ethylcyclohexylamine (cis- and trans- mixture), Min. 98.0 (GC,T), 5 mL. Retrieved from [Link]

-

CHEMTRON SUPPLY CORPORATION. (2015, June 11). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylcyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexanamine, 4-(1-methylethyl)-. Wiley. Retrieved from [Link]

-

Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each.... Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethyl-N-methylcyclohexanamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine.

-

NIST. (n.d.). Cyclohexanone, 4-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved from [Link]

-

Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-346. [Link]

-

YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

- Google Patents. (n.d.). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.

-

Reeve, C. D., Carver, M. A., & Hopper, D. J. (1989). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. Biochemical Journal, 263(2), 431–437. [Link]

-

MDPI. (n.d.). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-4-(2-methylidenebutoxy)cyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). HUP0004200A3 - Cyclic amine derivatives and their use as drugs.

-

PubChem. (n.d.). CID 177002931. National Center for Biotechnology Information. Retrieved from [Link]

-

Heze Yonghui Composite Materials Co., Ltd. (2025, October 15). What are the NMR spectra characteristics of 4,4 - Methylenebiscyclohexylamine?. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[2-(4-Nitrophenoxy)ethyl]cyclohexanamine. Wiley. Retrieved from [Link]

-

Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. sciedco.ca [sciedco.ca]

- 3. 4-Ethylcyclohexylamine | 42195-97-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-ETHYL-CYCLOHEXYLAMINE CAS#: 23775-39-5 [amp.chemicalbook.com]

- 6. This compound | CAS#:42195-97-1 | Chemsrc [chemsrc.com]

- 7. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]

- 8. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. yonghuicomposite.com [yonghuicomposite.com]

- 13. Cyclohexylamine [webbook.nist.gov]

- 14. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files.dep.state.pa.us [files.dep.state.pa.us]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

Introduction: Understanding the Profile of 4-Ethylcyclohexanamine

An In-depth Technical Guide to the Safe Handling of 4-Ethylcyclohexanamine

This compound (CAS No: 42195-97-1), a substituted cycloaliphatic amine, is a valuable intermediate in advanced chemical synthesis.[1] Its structure, featuring a cyclohexane ring with both an ethyl and an amine functional group, provides a unique combination of hydrophobic and basic characteristics.[1] This makes it a versatile building block in the development of novel compounds within the pharmaceutical and specialty chemical sectors. However, the same reactivity that makes it useful also necessitates a rigorous and well-understood safety protocol. This guide provides a comprehensive overview of the hazards, handling procedures, and emergency responses associated with this compound, designed for the laboratory professional. The causality behind each recommendation is explained to foster a culture of intrinsic safety rather than mere procedural compliance.

Section 1: Comprehensive Hazard Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe handling. This compound is classified under multiple hazard categories according to the Globally Harmonized System (GHS), indicating that it poses significant physical, health, and environmental risks. The primary signal word for this chemical is Danger .[2][3]

GHS Hazard Classification

The hazards of this compound are multifaceted, ranging from flammability to severe corrosivity. The aggregated GHS classifications from multiple suppliers and databases are summarized below.[2]

| Hazard Class | Hazard Category | GHS Hazard Statement Code | Description | Pictogram |

| Flammable Liquids | Category 3 | H226 | Flammable liquid and vapor.[2] | 🔥 |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[2][4] | ❗ |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin.[2] | ❗ |

| Skin Corrosion/Irritation | Category 1B | H314 | Causes severe skin burns and eye damage.[2][3][5] | corrosive |

| Serious Eye Damage | Category 1 | H318 | Causes serious eye damage.[2] | corrosive |

Causality Insight: The amine group imparts a strong basic and nucleophilic character, making the compound corrosive to biological tissues upon contact. The aliphatic structure contributes to its flammability and potential for harmful reactions if swallowed or absorbed through the skin.

Physical and Chemical Properties

Understanding the physical state and properties is critical for anticipating its behavior during handling and in the event of a spill.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N | [2][4] |

| Molecular Weight | 127.23 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid or solid.[1][4] | [1][4] |

| Boiling Point | ~75 °C | [6] |

| Density | ~0.86 g/cm³ | [6] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory. The goal is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of this compound, including weighing, dispensing, and transfers, must be conducted inside a certified chemical fume hood. This is crucial to prevent the inhalation of vapors and to contain any potential splashes or spills.

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Safety Stations: A certified and unobstructed safety shower and eyewash station must be located in immediate proximity to the handling area.[3] Their functionality must be tested weekly.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or Neoprene gloves. Change gloves immediately if contamination is suspected. | Provides a barrier against a corrosive and dermally toxic substance. Double-gloving is recommended for transfers of larger quantities. |

| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid, which can cause severe and permanent eye damage.[3][5] |

| Skin/Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron is required. | Protects skin from burns and absorption.[5] Contaminated clothing must be removed immediately and decontaminated before reuse.[5][7] |

| Respiratory Protection | Not typically required when working in a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Protects against inhalation of harmful vapors. |

Section 3: Standard Operating Procedures for Safe Handling & Storage

Adherence to standardized protocols is critical for preventing accidents and ensuring reproducible, safe science.

Workflow for Safe Handling

The following diagram outlines the logical flow for handling this compound from receipt to use.

Caption: A decision tree for responding to a chemical spill.

Key Spill Response Steps:

-

Evacuate and Alert: Immediately alert others in the area. For large spills, evacuate and call emergency services.

-

Control Ignition Sources: Remove all sources of heat, sparks, and flames. [3][8]3. Ventilate: Ensure the area is well-ventilated.

-

Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. [8]5. Collect: Carefully sweep or shovel the absorbed material into a suitable, sealed container for disposal. [3]6. Decontaminate: Clean the spill area thoroughly.

-

Dispose: The collected waste is considered hazardous and must be disposed of according to all federal, state, and local environmental regulations. [7][9]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [10][11]* Unsuitable Media: Do not use a direct water jet, as it may scatter and spread the fire. [11]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [12]* Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂). [3][10]

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Collection: Collect waste material, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers. [7]* Disposal Route: Disposal must be handled by a licensed professional waste disposal service. [9]Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method. [7][9]* Regulatory Compliance: If discarded, this product may be considered an RCRA ignitable waste with the code D001. [7]Adhere strictly to all local, state, and federal regulations. [7]

References

- SDS US for this compound. (2022-06-17). Provided by Google Cloud Search.

- Safety D

- 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819.

- Safety Data Sheet - Fisher Scientific. (2009-09-26). Fisher Scientific.

- SDS – SECTION 4 - First Aid Measures.

- Safety Data Sheet - CHEMTRON SUPPLY CORPORATION. (2015-06-11).

- This compound AldrichCPR.Sigma-Aldrich.

- Safety Data Sheet - AK Scientific, Inc.AK Scientific, Inc.

- 4-ETHYL-CYCLOHEXYLAMINE CAS#: 23775-39-5.ChemicalBook.

- trans-4-Methylcyclohexanamine | 2523-55-9 | MSDS.DC Chemicals.

- This compound | CAS 42195-97-1.CymitQuimica.

- Safety D

- Safety D

- First Aid Procedures for Chemical Hazards.NIOSH, Centers for Disease Control and Prevention.

- Safety Data Sheet - Fisher Scientific. (2012-11-28). Fisher Scientific.

- Safety D

- N-Ethyl cyclohexylamine | C8H17N | CID 21609.

- Safety Data Sheet - Sigma-Aldrich. (2025-06-26). Sigma-Aldrich.

Sources

- 1. CAS 42195-97-1: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

- 6. 4-ETHYL-CYCLOHEXYLAMINE CAS#: 23775-39-5 [amp.chemicalbook.com]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. media.hiscoinc.com [media.hiscoinc.com]

An In-depth Technical Guide to the Solubility of 4-Ethylcyclohexanamine in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-ethylcyclohexanamine in common organic solvents. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document emphasizes the underlying physicochemical principles that govern its solubility. We present a detailed molecular profile of this compound, a theoretical framework for predicting its behavior in various solvent classes, and a robust, step-by-step experimental protocol for accurate quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility to inform process development, formulation, and chemical synthesis.

Introduction

This compound (CAS 42195-97-1) is an aliphatic primary amine featuring an ethyl group on a cyclohexane ring.[1] Its structure lends itself to applications as a building block in organic synthesis and as an intermediate in the production of more complex molecules, including potential pharmaceutical agents. A fundamental understanding of a compound's solubility is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, purification methods such as crystallization, and the design of liquid formulations.

This guide addresses the critical need for a reliable reference on the solubility of this compound. We will first deconstruct the molecule's physicochemical properties to build a predictive solubility framework based on established chemical principles. Subsequently, we will provide a gold-standard experimental workflow for researchers to generate precise solubility data tailored to their specific solvent systems and conditions.

Molecular Profile of this compound

The solubility of a molecule is intrinsically linked to its structural and electronic properties. The key to predicting the behavior of this compound lies in understanding the balance between its polar amine functional group and its nonpolar hydrocarbon backbone.

The molecule consists of two key regions:

-

A Polar "Head": The primary amine group (-NH₂) is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom).[2] This region promotes interaction with polar solvents.

-

A Nonpolar "Tail": The 8-carbon ethylcyclohexane ring is a large, hydrophobic structure.[1] This aliphatic tail dominates the molecule's bulk and drives its solubility in nonpolar media through van der Waals interactions.

A summary of its relevant physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₇N | [1][3] |

| Molecular Weight | 127.23 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Predicted pKa | 10.58 ± 0.70 | [4] |

| Predicted XLogP3-AA | 1.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 |[3] |

The positive XLogP3-AA value of 1.9 indicates a preference for an octanol (nonpolar) phase over a water (polar) phase, suggesting that while the amine group provides some polarity, the overall character of the molecule is lipophilic.[3] The high pKa is typical for an aliphatic amine, indicating it is a relatively strong base.[4][5]

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means solvents that can form similar intermolecular forces with the solute will be most effective at dissolving it. We can categorize the expected solubility of this compound based on the solvent class.

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents (like alcohols) possess O-H bonds and can engage in hydrogen bonding as both donors and acceptors.

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Acetonitrile)

These solvents have dipole moments but lack O-H or N-H bonds, meaning they are primarily hydrogen bond acceptors.

-

Causality: Moderate to high solubility is anticipated. The amine's N-H bonds can still act as hydrogen bond donors to the oxygen or nitrogen atoms in these solvents. Dipole-dipole interactions will also contribute significantly. However, primary amines are known to react with ketones like acetone, which should be a consideration for stability.[2]

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether)

These solvents lack significant dipole moments and cannot form hydrogen bonds. Their interactions are governed by weaker London dispersion forces.

Predicted Solubility Profile

Based on the theoretical framework, a qualitative prediction of solubility is summarized in Table 2. This serves as a practical starting point for solvent selection before experimental verification.

Table 2: Predicted Relative Solubility of this compound in Representative Organic Solvents

| Solvent | Class | Key Solute-Solvent Interactions | Predicted Solubility |

|---|---|---|---|

| Methanol | Polar Protic | Hydrogen Bonding, van der Waals | High |

| Ethanol | Polar Protic | Hydrogen Bonding, van der Waals | High |

| Acetone | Polar Aprotic | Hydrogen Bonding, Dipole-Dipole | High (Potential Reactivity)[2] |

| Acetonitrile | Polar Aprotic | Hydrogen Bonding, Dipole-Dipole | Moderate |

| Tetrahydrofuran (THF) | Polar Aprotic | Hydrogen Bonding, Dipole-Dipole | High |

| Dichloromethane (DCM) | Polar Aprotic | Dipole-Dipole, van der Waals | High |

| Toluene | Nonpolar (Aromatic) | van der Waals | High |

| n-Hexane | Nonpolar (Aliphatic) | van der Waals | High |

| Diethyl Ether | Nonpolar | van der Waals, weak Dipole-Dipole | High |

Standard Protocol for Experimental Solubility Determination

To obtain definitive, quantitative data, a rigorous experimental protocol is required. The isothermal shake-flask method is a widely accepted standard for determining the thermodynamic solubility of a compound. This protocol is designed to be a self-validating system by ensuring that true equilibrium is reached.

Principle

An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solute, and the concentration of the solute in the clear filtrate is measured using a suitable analytical technique (e.g., GC-FID, HPLC-UV, or qNMR).

Materials and Equipment

-

This compound (of known purity)

-

Solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials

-

Calibrated analytical instrument (GC or HPLC) for quantification

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. "Excess" means adding enough solid/liquid such that a visible amount remains undissolved at the end of the experiment. A starting point is ~50-100 mg of solute.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial (e.g., 2 mL).

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (~250 rpm).

-

Expert Insight: The goal is to ensure thorough mixing without creating an emulsion. The system must be allowed to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with a 48- or 72-hour time point used for confirmation. The solubility value should not change between the 24, 48, and 72-hour measurements.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved material to settle.

-

Sample Collection: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material.

-

Trustworthiness Check: This filtration step is critical to ensure that no solid microparticles are carried over into the analytical sample, which would artificially inflate the measured solubility.

-

-